REACTION_SMILES
|
[C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)(=[O:30])[Cl:31].[CH3:18][Si:19]([CH3:20])([CH3:21])[Cl:22].[NH2:1][c:2]1[cH:3][cH:4][n:5]([CH:6]2[O:7][CH:8]([CH2:9][OH:10])[CH:11]([OH:12])[CH:13]2[OH:14])[c:15](=[O:16])[n:17]1.[NH3:32].[OH2:39].[cH:33]1[cH:34][cH:35][n:36][cH:37][cH:38]1>>[NH:1]([c:2]1[cH:3][cH:4][n:5]([CH:6]2[O:7][CH:8]([CH2:9][OH:10])[CH:11]([OH:12])[CH:13]2[OH:14])[c:15](=[O:16])[n:17]1)[C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[O:30]
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccn(C2OC(CO)C(O)C2O)c(=O)n1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Nc1ccn(C2OC(CO)C(O)C2O)c(=O)n1)c1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)(=[O:30])[Cl:31].[CH3:18][Si:19]([CH3:20])([CH3:21])[Cl:22].[NH2:1][c:2]1[cH:3][cH:4][n:5]([CH:6]2[O:7][CH:8]([CH2:9][OH:10])[CH:11]([OH:12])[CH:13]2[OH:14])[c:15](=[O:16])[n:17]1.[NH3:32].[OH2:39].[cH:33]1[cH:34][cH:35][n:36][cH:37][cH:38]1>>[NH:1]([c:2]1[cH:3][cH:4][n:5]([CH:6]2[O:7][CH:8]([CH2:9][OH:10])[CH:11]([OH:12])[CH:13]2[OH:14])[c:15](=[O:16])[n:17]1)[C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[O:30]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccn(C2OC(CO)C(O)C2O)c(=O)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Nc1ccn(C2OC(CO)C(O)C2O)c(=O)n1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |